(S)-2-Acetamido-N-benzyl-3-methoxypropanamide
CAS No.: 175481-37-5
Cat. No.: VC0543360
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175481-37-5 |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | (2S)-2-acetamido-N-benzyl-3-methoxypropanamide |
| Standard InChI | InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m0/s1 |
| Standard InChI Key | VPPJLAIAVCUEMN-LBPRGKRZSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](COC)C(=O)NCC1=CC=CC=C1 |
| SMILES | CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 |
| Canonical SMILES | CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
(S)-2-Acetamido-N-benzyl-3-methoxypropanamide has the molecular formula C₁₃H₁₈N₂O₃ and a molar mass of 250.29 g/mol . Its structure includes a chiral center at the second carbon of the propanamide backbone, conferring enantiomeric specificity critical to its biological activity. The compound’s stereochemistry distinguishes it from its R-enantiomer, lacosamide, which is the therapeutically active form .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 132 °C | |
| Boiling Point | 536.4 ± 50.0 °C (Predicted) | |
| Density | 1.120 ± 0.06 g/cm³ | |
| Solubility | Slight in chloroform, methanol | |
| pKa | 14.19 ± 0.46 (Predicted) | |
| LogP | 0.9 at 20°C |
The compound’s low solubility in aqueous media and moderate lipophilicity (LogP = 0.9) influence its pharmacokinetic behavior, necessitating formulation strategies to enhance bioavailability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-2-Acetamido-N-benzyl-3-methoxypropanamide involves multi-step organic reactions, often starting from chiral precursors to ensure enantiomeric purity. A key intermediate, (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate (CAS: 880468-89-3), is utilized in asymmetric synthesis routes . This intermediate undergoes deprotection and acetylation to yield the final product, with careful control of reaction conditions to prevent racemization .
| Supplier | Packaging | Price | Purity |
|---|---|---|---|
| TRC | 25 mg | $410 | ≥95% |
| AK Scientific | 1 g | $1,680 | ≥95% |
| Carl ROTH | 25 mg | €389 | ≥95% |
Mechanism of Action and Therapeutic Applications
Pharmacological Targets
(S)-2-Acetamido-N-benzyl-3-methoxypropanamide exhibits a dual mechanism:
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